1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid

IMPDH Inhibitor Nucleotide Metabolism Immunosuppression

SAR campaigns targeting IMPDH or kinases require precise scaffold control. Substitution pattern alterations directly influence selectivity. This heterobifunctional pyridinyl-imidazole provides a validated starting point with quantifiable performance data. - **Benchmark data**: Documented IMPDH2 Ki = 240-440 nM - **Regioisomeric control**: C4-carboxylic acid enables parallel amide/ester synthesis without C-H activation - **Supply**: Consistent purity, immediate shipment for medicinal chemistry workflows

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 128274-89-5
Cat. No. B2657100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid
CAS128274-89-5
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=C2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h1-6H,(H,13,14)
InChIKeyAKRQXYOGUUHCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic Acid: Kinase & IMPDH Scaffold


1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid (CAS: 128274-89-5; C9H7N3O2; MW 189.17) is a heterobifunctional pyridinyl-imidazole derivative . Its core scaffold consists of an imidazole ring N1-substituted with a pyridin-3-yl group and substituted with a carboxylic acid at the 4-position . This molecular architecture places it within the well-characterized class of pyridinyl-imidazoles, a pharmacophore known for its ability to occupy the ATP-binding pocket of various kinases and other nucleotide-binding enzymes [1].

1
IMPDH2 inhibition scaffold for nucleotide metabolism studies
Class-level IMPDH2 binding reported; supports SAR baseline workflow
2
Regioisomer-controlled kinase selectivity research
1-(pyridin-3-yl) connectivity enables regioisomer-comparison studies
3
C4-carboxylic acid handle for amide/ester library synthesis
Supports rapid diversification without additional C-H activation steps

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic Acid: Irreplaceability


Substituting 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid with structurally similar in-class compounds is not straightforward due to its specific dual recognition potential. The precise N1-pyridin-3-yl substitution pattern and the C4-carboxylic acid moiety create a distinct hydrogen-bonding and electrostatic environment . This arrangement is critical for achieving class-level affinity against targets like Inosine-5'-monophosphate dehydrogenase (IMPDH) [1] and is a key design element in many kinase inhibitor scaffolds [2]. The following quantitative evidence details the specific performance parameters that differentiate this compound.

Regioisomer Mismatch 5-(pyridin-3-yl) regioisomer (CAS 859076-83-8) may shift kinase selectivity profile; regioisomeric connectivity alters pharmacophore orientation and target preference. Literature evidence: substitution pattern shift can redirect p38α to JNK3 selectivity
Functional Group Absence Non-carboxylic acid analogs such as 3-(1H-imidazol-1-yl)pyridine lack the C4 derivatization handle, requiring additional C-H functionalization for library synthesis. Direct replacement may increase synthetic complexity and step count

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic Acid: Performance Metrics


IMPDH2 Inhibition: Class-Level Benchmark

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid demonstrates class-level inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppressive and antiviral therapy. BindingDB reports Ki values for this compound against IMPDH2 in three different assay configurations: Ki = 240 nM against the enzyme; Ki = 430 nM against the IMP substrate; and Ki = 440 nM against the NMD (NAD) substrate [1]. These values serve as a quantitative benchmark for this core scaffold in the context of IMPDH inhibition.

IMPDH2 Inhibition
Class-level
Ki = 240 – 440 nM
Substrate-dependent: enzyme / IMP / NAD
Supports IMPDH2 inhibition baseline context
BindingDB data; no head-to-head comparator available
IMPDH Inhibitor Nucleotide Metabolism Immunosuppression

Regioisomer Selectivity: 1- vs 5-Substitution

The specific 1-(pyridin-3-yl) substitution pattern of this compound (CAS 128274-89-5) is distinct from its 5-substituted regioisomer, 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid (CAS 859076-83-8) . This difference in connectivity is not trivial; it alters the spatial orientation of the pyridine nitrogen relative to the imidazole ring and the carboxylic acid. Literature on pyridinyl-imidazole scaffolds confirms that such regioisomeric differences significantly impact kinase binding profiles. For example, shifting the substitution pattern on the imidazole ring can redirect selectivity from p38α MAP kinase to JNK3 [1].

Regioisomer Selectivity
Cross-study comparable
1-(pyridin-3-yl) vs 5-(pyridin-3-yl)
N1-substitution alters pharmacophore geometry
Regioisomer connectivity may alter kinase profile
p38α-to-JNK3 selectivity shift documented for related scaffolds
Regioisomer Differentiation Scaffold Hopping SAR

C4-Carboxylic Acid: Derivatization Handle

The C4-carboxylic acid group provides a direct and versatile handle for chemical elaboration, distinguishing it from non-carboxylic acid analogs like 3-(1H-imidazol-1-yl)pyridine . This functionality enables straightforward conjugation to amines for the synthesis of amide libraries, or reduction to an alcohol for further modification. In contrast, non-functionalized pyridinyl-imidazoles require more complex C-H functionalization strategies for similar diversification . This single reactive group therefore significantly reduces synthetic steps and expands the accessible chemical space for hit-to-lead optimization.

C4-COOH Derivatization
Class-level
Reactive carboxylic acid handle
Amide coupling / reduction pathways available
Supports library synthesis route planning
Data to verify; supplier context
Chemical Biology Probe Building Block Amide Coupling

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic Acid: Key Applications


IMPDH2 SAR Baseline

Use this compound as an unoptimized core scaffold to benchmark IMPDH2 inhibition. The documented Ki values of 240-440 nM [1] provide a quantifiable starting point for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity.

Regioisomer-Controlled Kinase Selectivity

Employ this specific 1-(pyridin-3-yl) regioisomer in comparative studies against its 5-(pyridin-3-yl) counterpart to map how regioisomeric connectivity influences kinase selectivity. This approach is supported by literature showing that substitution pattern alterations on the pyridinyl-imidazole scaffold can shift inhibition from p38α to JNK3 [2].

Amide and Ester Library Synthesis

Utilize the C4-carboxylic acid group as a primary functional handle for the parallel synthesis of amide or ester derivatives. This enables rapid exploration of chemical space around the core scaffold without the need for additional C-H activation steps .

Application
Selection Property
Validation Focus
IMPDH2 SAR baseline studies
IMPDH2 inhibition scaffold
Ki benchmarking review
Regioisomer-controlled kinase selectivity
Regioisomer connectivity profile
Kinase selectivity interpretation
Amide and ester library synthesis
C4-carboxylic acid handle
Synthetic route verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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